

# An In-depth Technical Guide to Z-Asp-OMe

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## Compound of Interest

Compound Name: Z-Asp-OMe

Cat. No.: B554428

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This technical guide provides a comprehensive overview of **Z-Asp-OMe**, a key derivative of aspartic acid utilized by researchers, scientists, and drug development professionals. The document details its chemical structure, physicochemical properties, and its application in synthetic protocols, with a focus on peptide synthesis.

## Core Structure and Identification of Z-Asp-OMe

**Z-Asp-OMe** is a synthetically modified amino acid derivative. Its formal chemical name is (3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid.[1] The structure is based on the L-isomer of aspartic acid and features two critical modifications that make it a valuable building block in organic synthesis:

- **"Z" Group (Benzyloxycarbonyl):** The alpha-amino group is protected by a benzyloxycarbonyl group (abbreviated as "Z" or "Cbz"). This protecting group is stable under many reaction conditions but can be selectively removed, typically via catalytic hydrogenolysis.
- **"OMe" Group (Methyl Ester):** The alpha-carboxyl group is protected as a methyl ester ("OMe"). This prevents its participation in undesired side reactions, such as polymerization, during coupling procedures.[2]

The side-chain beta-carboxyl group remains as a free carboxylic acid, allowing for selective coupling or further modification at this position.

The canonical SMILES representation of the molecule is COC(=O)C(C(=O)O)C(=O)NCC1=CC=CC=C1. [1][3]

## Physicochemical and Quantitative Data

**Z-Asp-OMe** is typically supplied as a white to off-white crystalline solid.<sup>[2]</sup> Its key quantitative properties are summarized in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	4668-42-2	
Molecular Formula	C <sub>13</sub> H <sub>15</sub> NO <sub>6</sub>	
Molecular Weight	281.26 g/mol	
Appearance	White to off-white powder	
Melting Point	87.0 - 95.0 °C	
Solubility	Soluble in Methanol, DMSO. Sparingly soluble in water.	
Purity (Typical)	>98.0% (HPLC)	
Storage Temperature	Cool & Dry Place (2-8 °C) or -20°C for long-term storage.	

## Experimental Protocols and Applications

**Z-Asp-OMe** is primarily used as a specialized building block in peptide synthesis. The Z-protecting group makes it suitable for both solution-phase synthesis and enzymatic peptide synthesis methodologies. A notable application is in the enzymatic synthesis of the aspartame precursor, Z-Asp-Phe-OMe.

### Enzymatic Synthesis of Z-Asp-Phe-OMe

This protocol describes the thermolysin-catalyzed condensation reaction between a Z-protected aspartic acid derivative and a phenylalanine methyl ester. This method is a key step in the industrial production of the artificial sweetener aspartame.

#### 1. Materials and Reagents:

- N-benzyloxycarbonyl-L-aspartic acid (Z-L-Asp) (structurally very similar to **Z-Asp-OMe**, with the key difference being the free alpha-carboxyl)
- L-phenylalanine methyl ester (L-Phe-OMe)
- Thermolysin (immobilized or in solution)
- Ethyl acetate
- Aqueous buffer (e.g., Potassium Citrate Buffer)
- Dispersing agent (e.g., Glycerol)

## 2. Reaction Setup:

- A two-phase system is prepared, containing an organic phase (ethyl acetate) and an aqueous buffer phase.
- The substrates, Z-L-Asp and L-Phe-OMe, are dissolved in the reaction medium. Glycerol may be added to improve dispersion.
- The pH of the aqueous phase is adjusted to the optimal range for thermolysin activity, typically between 3.0 and 7.5.
- The reaction temperature is maintained between 25°C and 49°C.

## 3. Catalysis and Monitoring:

- The enzyme thermolysin is introduced to the reaction mixture.
- The reaction involves the consecutive binding of Z-L-Asp and L-Phe-OMe to the enzyme, with the formation of the peptide bond being the rate-determining step.
- The progress of the reaction is monitored over time using techniques such as High-Performance Liquid Chromatography (HPLC) to measure the formation of the product, Z-L-Asp-L-Phe-OMe.

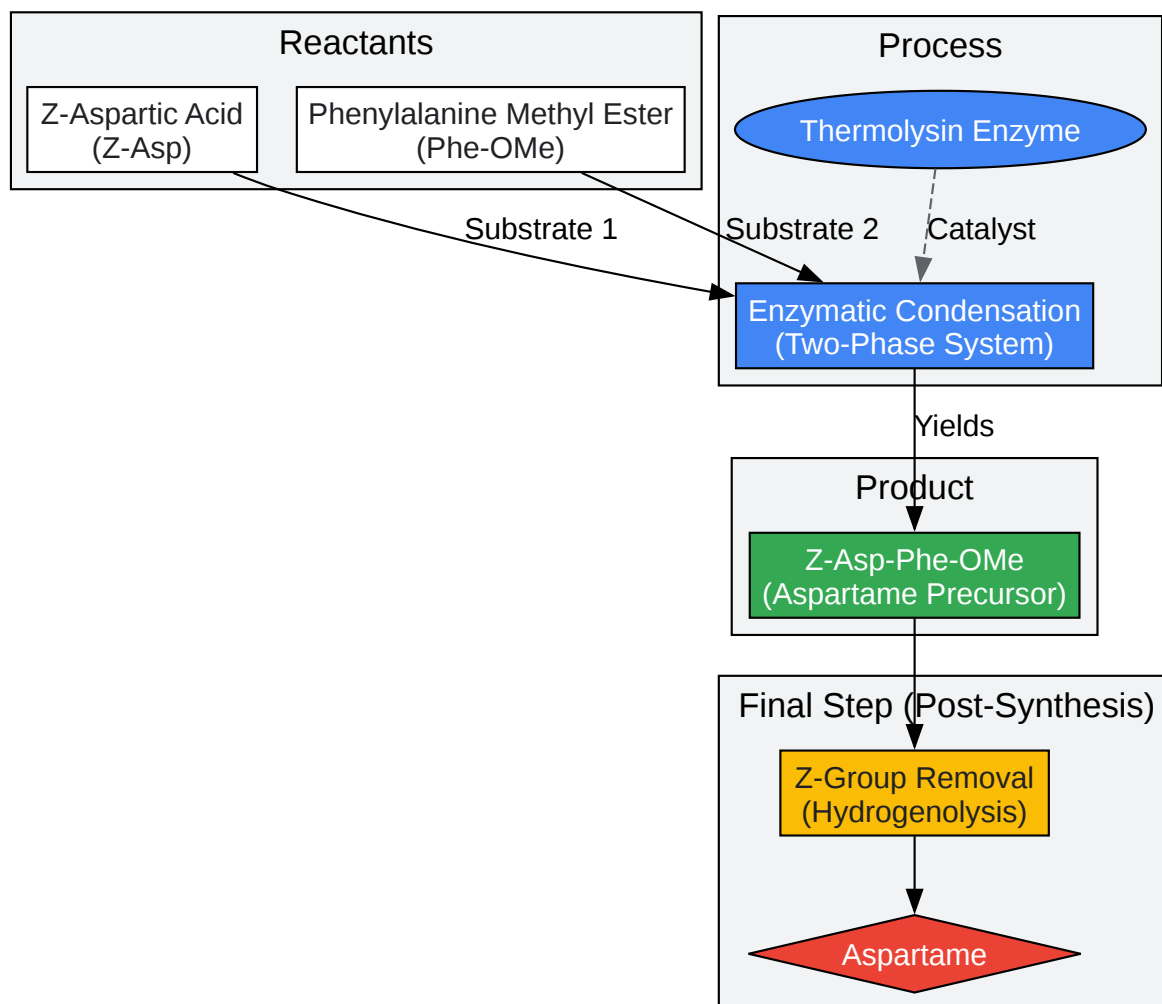
## 4. Product Isolation and Purification:

- Upon completion, the enzyme is removed (e.g., by filtration if immobilized).
- The product, being more hydrophobic, is preferentially partitioned into the ethyl acetate phase.
- The organic phase is separated, washed, dried, and concentrated under reduced pressure to yield the crude product.
- Further purification can be achieved through crystallization or column chromatography.

## Visualization of Synthetic Pathway

The following diagram illustrates the workflow for the enzymatic synthesis of the aspartame precursor, a process where Z-protected aspartic acid derivatives are centrally involved.

## Workflow for Enzymatic Synthesis of Aspartame Precursor



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Caption: Enzymatic synthesis of Z-Asp-Phe-OMe using thermolysin.

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## References

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